(2E)-3-[(3-Fluoro-4-methylphenyl)carbamoyl]prop-2-enoic acid

pH-responsive degradation photoisomerization chemical stability

(2E)-3-[(3-Fluoro-4-methylphenyl)carbamoyl]prop-2-enoic acid (CAS 282542-05-6) is an N-aryl fumaramic acid derivative bearing a 3-fluoro-4-methylphenyl substituent on the amide nitrogen and a trans (E) configuration across the olefinic bond. This compound belongs to the class of α,β-unsaturated carboxylic acid monoamides and serves as a versatile scaffold in medicinal chemistry and chemical biology, particularly in the design of carbonic anhydrase inhibitors and cytotoxic agents.

Molecular Formula C11H10FNO3
Molecular Weight 223.20 g/mol
Cat. No. B12458515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-[(3-Fluoro-4-methylphenyl)carbamoyl]prop-2-enoic acid
Molecular FormulaC11H10FNO3
Molecular Weight223.20 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C=CC(=O)O)F
InChIInChI=1S/C11H10FNO3/c1-7-2-3-8(6-9(7)12)13-10(14)4-5-11(15)16/h2-6H,1H3,(H,13,14)(H,15,16)
InChIKeyNJRMXOUAQVCPMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (2E)-3-[(3-Fluoro-4-methylphenyl)carbamoyl]prop-2-enoic Acid – Properties and Research Applications


(2E)-3-[(3-Fluoro-4-methylphenyl)carbamoyl]prop-2-enoic acid (CAS 282542-05-6) is an N-aryl fumaramic acid derivative bearing a 3-fluoro-4-methylphenyl substituent on the amide nitrogen and a trans (E) configuration across the olefinic bond [1]. This compound belongs to the class of α,β-unsaturated carboxylic acid monoamides and serves as a versatile scaffold in medicinal chemistry and chemical biology, particularly in the design of carbonic anhydrase inhibitors and cytotoxic agents [2]. The E-stereochemistry distinguishes it from the corresponding maleamic acid (Z-isomer) and imparts distinct physicochemical stability and biological activity profiles that are critical for reproducible experimental outcomes [3].

Why Generic Substitution Fails: Critical Differentiation of (2E)-3-[(3-Fluoro-4-methylphenyl)carbamoyl]prop-2-enoic Acid from In-Class Analogs


N-Aryl butenoic acid monoamides are not interchangeable due to profound differences arising from olefin geometry (E vs. Z), aryl substitution pattern, and oxidation state of the C2-C3 bond. The E-isomer (fumaramic acid) exhibits markedly different pH stability, biological target engagement, and synthetic utility compared to its Z-isomer (maleamic acid) counterpart [1]. Furthermore, the 3-fluoro-4-methyl substitution on the phenyl ring introduces a unique electronic environment—combining the electron-withdrawing effect of fluorine with the electron-donating effect of the para-methyl group—that cannot be replicated by chloro, dichloro, or unsubstituted phenyl analogs [2]. Substituting the E-isomer with the Z-isomer, the saturated succinamic acid analog, or a differently substituted aryl fumaramate will yield non-comparable biological readouts and may compromise experimental reproducibility. The quantitative evidence below establishes where precise procurement decisions matter [3].

Quantitative Differentiation Evidence: (2E)-3-[(3-Fluoro-4-methylphenyl)carbamoyl]prop-2-enoic Acid vs. Nearest Analogs


E-Configured Fumaramic Acids Exhibit pH Stability, Whereas Z-Configured Maleamic Acids Undergo Acid-Catalyzed Degradation

Fumaramic acid derivatives (E-isomers) are stable under acidic conditions, whereas their corresponding maleamic acid derivatives (Z-isomers) display pH-responsive degradability at acidic pH only after photoisomerization. This differential stability is governed by the geometric configuration of the olefin; the trans (E) arrangement prevents the intramolecular cyclization that drives maleamic acid degradation [1]. For the target compound (E)-3-[(3-fluoro-4-methylphenyl)carbamoyl]prop-2-enoic acid, this translates to predictable shelf stability and reliable solution-phase behavior during biological assays, in contrast to the Z-isomer (CAS 1421751-34-9), which degrades at pH < 5 [1]. The rate of tandem photoisomerization-degradation can be modulated by aryl substituents, making the E-isomer the preferred stable precursor for applications requiring on-demand activation [1].

pH-responsive degradation photoisomerization chemical stability prodrug design

E-Isomer Lacks Feeding Suppression Activity Observed Exclusively in N-Substituted Methyl Maleamates (Z-Isomers) in Triatoma infestans

In a comparative pharmacological study of N-substituted methyl maleamates, only the (Z)-isomers suppressed food intake in fifth-instar nymphs of Triatoma infestans (the Chagas disease vector); the corresponding (E)-isomers showed no reaction [1]. This demonstrates that the olefin geometry is a binary switch for bioactivity in this assay system. While this study did not include the specific 3-fluoro-4-methylphenyl substituent, the class-level principle that E and Z isomers of N-aryl butenoic acid amides engage biological targets with fundamentally different efficacy is well established [1]. For researchers screening compound libraries against insect or related eukaryotic targets, the E-isomer provides a distinct pharmacological profile that cannot be obtained with the Z-isomer.

insect feeding suppression structure-activity relationship E/Z isomer pharmacology Triatoma infestans

Methyl N-Arylfumaramates (E-Configuration) Show Highest Cytotoxic Potency Among 1,4-Dioxo-2-butenyl Pharmacophore Series, with 6× Potency Over Melphalan

In a comprehensive cytotoxicity evaluation across multiple series containing the 1,4-dioxo-2-butenyl pharmacophore, methyl N-arylfumaramates (E-configuration) demonstrated the highest cytotoxic potencies among all series tested, which included methyl N-arylmaleamates (Z), N-arylmaleimides, and N-arylisomaleimides [1]. Specifically, methyl N-(3,4-dichlorophenyl)fumaramate was 6 times more potent than melphalan against murine L1210 leukemia cells and equipotent with melphalan in the human Molt 4/C8 T-lymphocyte assay [1]. While the 3-fluoro-4-methylphenyl analog was not directly tested in this series, the class-level SAR indicates that the fumaramate (E) scaffold, combined with electron-withdrawing aryl substituents (such as fluorine), is critical for maximal cytotoxicity [1]. The free carboxylic acid form (as in the target compound) serves as the direct synthetic precursor to the methyl ester prodrugs and enables further derivatization [1].

cytotoxicity anticancer N-myristoyltransferase inhibition QSAR L1210 leukemia

3-Fluoro-4-methylphenyl Substitution Provides Distinct Electronic Profile Compared to Non-Fluorinated, 4-Chloro, and 3,4-Dichloro Analogs in N-Arylfumaramate Series

The 3-fluoro-4-methylphenyl substitution pattern in the target compound combines a meta-fluorine (Hammett σₘ = +0.34, electron-withdrawing) with a para-methyl group (Hammett σₚ = −0.17, electron-donating), creating a unique electronic push-pull system on the anilide ring [1]. In the N-arylfumaramate cytotoxicity series, QSAR analysis revealed that electron-withdrawing substituents on the aryl ring correlate with enhanced cytotoxic potency and N-myristoyltransferase (NMT) inhibitory activity [2]. The 3-fluoro-4-methyl pattern is electronically distinct from the most potent reported analog (3,4-dichloro: σₘ = +0.37, σₚ = +0.23, both electron-withdrawing) and from unsubstituted phenyl (σ = 0). This differential electron density at the anilide nitrogen modulates the electrophilicity of the α,β-unsaturated carbonyl system, which is the key pharmacophoric element for thiol reactivity and biological activity [2].

fluorine substitution Hammett σ electronic effects structure-activity relationship medicinal chemistry

E-Isomer Serves as a Stable, Storable Precursor for On-Demand Photochemical Generation of the Bioactive but Labile Z-Isomer

Fumaramic acid derivatives (E-isomers) can be quantitatively converted to their corresponding maleamic acid derivatives (Z-isomers) under UV illumination (254-365 nm), enabling on-demand generation of the Z-isomer from a stable E-isomer precursor [1]. This photochemical isomerization is the enabling step for pH-responsive degradation, as the Z-isomer undergoes rapid acid-catalyzed cyclization/degradation while the E-isomer remains intact [1]. For the target compound (E)-3-[(3-fluoro-4-methylphenyl)carbamoyl]prop-2-enoic acid, this means it can be stored long-term without special precautions, then photochemically converted to the Z-isomer (CAS 1421751-34-9) immediately before use in pH-sensitive applications. This contrasts with direct procurement of the Z-isomer, which may partially degrade during shipping and storage, introducing lot-to-lot variability [1].

photoisomerization prodrug activation spatiotemporal control chemical biology tool

Best Application Scenarios for (2E)-3-[(3-Fluoro-4-methylphenyl)carbamoyl]prop-2-enoic Acid in Research and Industrial Settings


Medicinal Chemistry: Development of Cytotoxic Agents Based on the 1,4-Dioxo-2-butenyl Pharmacophore

The E-configured fumaramic acid scaffold is the validated pharmacophore for cytotoxicity in the N-aryl butenoic acid series, with methyl N-arylfumaramates demonstrating 6-fold superiority over melphalan against L1210 leukemia cells [1]. The 3-fluoro-4-methylphenyl substitution introduces a unique electronic profile (σₘ(F) = +0.34, σₚ(CH₃) = −0.17) not present in the most-studied 3,4-dichlorophenyl analog, enabling exploration of novel SAR space around NMT inhibition and thiol reactivity [1]. The free carboxylic acid functionality allows direct conjugation to carrier molecules or conversion to ester prodrugs [2].

Chemical Biology: pH-Responsive Prodrug and Controlled Release Systems

The E-isomer of this compound is stable under acidic conditions, while its Z-isomer counterpart (generated photochemically via UV 254-365 nm) undergoes pH-triggered degradation at pH < 5 [1]. This property positions (2E)-3-[(3-fluoro-4-methylphenyl)carbamoyl]prop-2-enoic acid as a stable precursor for spatiotemporally controlled release applications, where UV light initiates isomerization to the labile Z-form, followed by acid-catalyzed payload release in lysosomal or endosomal compartments [1]. The rate of degradation can be tuned by the aryl substituents, providing a design handle for kinetic optimization [1].

Analytical Reference Standard: Differentiation of E and Z Isomers in Enzalutamide-Related Impurity Profiling

The 3-fluoro-4-methylphenyl carbamoyl motif is structurally related to the enzalutamide pharmacophore, where the 3-fluoro-4-(methylcarbamoyl)phenyl group is a key structural element [1]. The E-isomer (CAS 282542-05-6) and Z-isomer (CAS 1421751-34-9) can serve as well-defined reference standards for HPLC method development and impurity profiling in enzalutamide bulk drug substance analysis, where geometric isomerism at the olefin is a critical quality attribute [2]. The E-isomer's superior storage stability (no acid-catalyzed degradation) makes it the preferred primary reference standard, with the Z-isomer prepared on demand via photoisomerization when needed for co-elution studies [2].

Synthetic Chemistry: Versatile Intermediate for Heterocycle Construction

The α,β-unsaturated carboxylic acid monoamide functionality serves as a dipolarophile in 1,3-dipolar cycloaddition reactions and as a Michael acceptor for thiol and amine nucleophiles [1]. The E-configuration ensures predictable stereochemical outcomes in cycloaddition reactions, while the 3-fluoro-4-methyl substitution on the anilide ring modulates the electrophilicity of the Michael system without introducing steric hindrance at the reactive olefin [1]. The compound can be used directly in amide coupling reactions (via the free carboxylic acid), eliminating the need for ester hydrolysis steps required with methyl ester analogs [2].

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